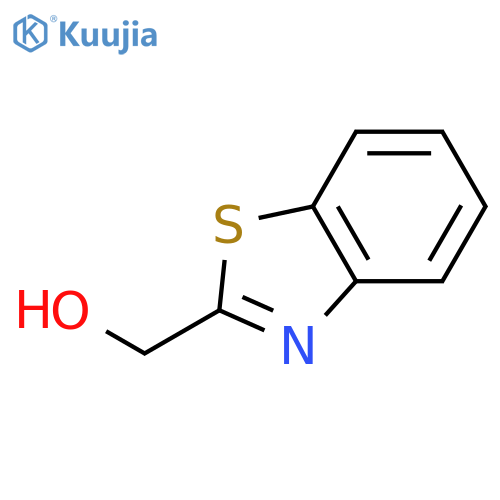Cas no 37859-42-0 ((1,3-benzothiazol-2-yl)methanol)

37859-42-0 structure
商品名:(1,3-benzothiazol-2-yl)methanol
(1,3-benzothiazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- Benzo[d]thiazol-2-ylmethanol
- 1,3-Benzothiazol-2-ylmethanol
- 2-Benzothiazolemethanol
- 2-Hydroxymethylbenzothiazole
- 2-(Hydroxymethyl)-1,3-benzothiazole
- 2-(Hydroxymethyl)benzothiazole
- Benzothiazole-2-methanol
- PQXMQZYDBQBWNL-UHFFFAOYSA-N
- benzothiazol-2-ylmethan-1-ol
- benzothiazol-2-ylmethanol
- Benzothiazol-2-yl-methanol
- 1,3-Benzothiazol-2-Yl-Methanol
- NSC108227
- zlchem 107
- PubChem14535
- IFLab1_002000
- ZLB0096
- 1,3-Benzothiazol-2-ylmethanol #
- HMS1417K20
- (1,3-benzothiazol-2-yl)methanol
- EN300-03166
- DTXSID30296191
- 1,3-Benzothiazol-2-ylmethanol, AldrichCPR
- AB00627822-04
- SDCCGMLS-0065936.P001
- CS-W017888
- CHEBI:194628
- SCHEMBL244157
- GEO-01525
- AC2208
- CHEMBL71700
- F0472-0232
- 2-(Hydroxymethyl)benzothiazole, 97%
- 37859-42-0
- W-200335
- 5-(2,4-dichlorophenyl)-5-methyl-hydantoi
- Z56899191
- NSC-108227
- FT-0612624
- SY096627
- PS-4261
- NCGC00334571-01
- MFCD00226293
- A823905
- AKOS000122014
- STK950846
- ALBB-024035
-
- MDL: MFCD00226293
- インチ: 1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2
- InChIKey: PQXMQZYDBQBWNL-UHFFFAOYSA-N
- ほほえんだ: S1C(C([H])([H])O[H])=NC2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 165.02500
- どういたいしつりょう: 165.025
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 61.4
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.375
- ゆうかいてん: 85-93 °C
- ふってん: 299.1°C at 760 mmHg
- フラッシュポイント: 134.7°C
- 屈折率: 1.712
- PSA: 61.36000
- LogP: 1.78860
- ようかいせい: 使用できません
- かんど: 熱、光、湿度に敏感
(1,3-benzothiazol-2-yl)methanol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S36/37
-
危険物標識:

- セキュリティ用語:S36/37
- リスク用語:R20/21/22
- ちょぞうじょうけん:2-8°C
(1,3-benzothiazol-2-yl)methanol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(1,3-benzothiazol-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0472-0232-2mg |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0472-0232-10mg |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
| abcr | AB352799-5g |
2-Benzothiazolemethanol, 97%; . |
37859-42-0 | 97% | 5g |
€144.60 | 2025-02-14 | |
| Enamine | EN300-03166-0.25g |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 95% | 0.25g |
$19.0 | 2023-04-30 | |
| Life Chemicals | F0472-0232-2μmol |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0472-0232-30mg |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
| Apollo Scientific | OR23091-250mg |
2-(Hydroxymethyl)-1,3-benzothiazole |
37859-42-0 | 250mg |
£15.00 | 2025-02-19 | ||
| Enamine | EN300-03166-0.5g |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 95% | 0.5g |
$27.0 | 2023-04-30 | |
| Life Chemicals | F0472-0232-4mg |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0472-0232-40mg |
(1,3-benzothiazol-2-yl)methanol |
37859-42-0 | 90%+ | 40mg |
$210.0 | 2023-05-17 |
(1,3-benzothiazol-2-yl)methanol 関連文献
-
1. Compounds containing sulphur chromophores. Part II. Attempts to prepare sulphide analogues of merocyaninesE. B. Knott,R. A. Jeffreys J. Chem. Soc. 1955 927
-
2. Index of authors, 1954
-
R. A. Jeffreys J. Chem. Soc. 1954 503
37859-42-0 ((1,3-benzothiazol-2-yl)methanol) 関連製品
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:37859-42-0)(1,3-benzothiazol-2-yl)methanol

清らかである:99%
はかる:25g
価格 ($):489.0